N,N-Dimethyl-1-(methylthio)methanaminium iodide
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Overview
Description
N,N-Dimethyl-1-(methylthio)methanaminium iodide is a chemical compound with the molecular formula C4H12INS. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a dimethylamino group and a methylthio group attached to a methanaminium core, with an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(methylthio)methanaminium iodide typically involves the reaction of dimethylamine with methylthioacetic acid, followed by the addition of iodine to form the iodide salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same basic reaction steps but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(methylthio)methanaminium iodide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dimethylamine and methanethiol.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions often use silver salts or other halide sources.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethylamine and methanethiol.
Substitution: Corresponding halide salts.
Scientific Research Applications
N,N-Dimethyl-1-(methylthio)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(methylthio)methanaminium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, modifying the structure and function of proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(methylthio)methanaminium chloride
- N,N-Dimethyl-1-(methylthio)methanaminium bromide
- N,N-Dimethyl-1-(methylthio)methanaminium fluoride
Uniqueness
N,N-Dimethyl-1-(methylthio)methanaminium iodide is unique due to its iodide counterion, which imparts distinct chemical properties compared to its chloride, bromide, and fluoride counterparts. The iodide ion can participate in specific reactions that other halides may not, making this compound particularly valuable in certain synthetic applications .
Properties
Molecular Formula |
C4H12INS |
---|---|
Molecular Weight |
233.12 g/mol |
IUPAC Name |
dimethyl(methylsulfanylmethyl)azanium;iodide |
InChI |
InChI=1S/C4H11NS.HI/c1-5(2)4-6-3;/h4H2,1-3H3;1H |
InChI Key |
QCTZKXFTIVVNQP-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CSC.[I-] |
Origin of Product |
United States |
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